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Introduction

The formation of a ternary complex, where two distinct molecules are brought together by a
third, bridging molecule, is a cornerstone of many biological processes and a pivotal
mechanism in modern drug discovery. This is particularly relevant in the field of targeted protein
degradation, where heterobifunctional molecules like Proteolysis Targeting Chimeras
(PROTACS) induce the proximity of a target protein and an E3 ubiquitin ligase, leading to the
target's degradation.[1] The characterization and confirmation of this ternary complex are
critical for the development of effective therapeutics.

These application notes provide an overview and detailed protocols for several key biophysical
assays used to confirm and quantify ternary complex formation. The selection of an appropriate
assay depends on various factors, including the specific biological system, the required
throughput, and the nature of the data needed (e.g., kinetic, thermodynamic, or in-cell
confirmation).

l. Surface Plasmon Resonance (SPR)
Application Note

Surface Plasmon Resonance (SPR) is a label-free, real-time technique for monitoring
biomolecular interactions.[2] It is a powerful tool for characterizing the kinetics and affinity of
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both binary and ternary complex formation.[3] In a typical SPR experiment to study ternary
complexes, one protein (e.g., the E3 ligase) is immobilized on a sensor chip. A solution
containing the bridging molecule (e.g., a PROTAC) and the second protein (the target) is then
flowed over the chip. The formation of the ternary complex on the sensor surface results in a
change in the refractive index, which is detected as a response in the sensorgram.[4] This
allows for the determination of association rates (kon), dissociation rates (koff), and the
equilibrium dissociation constant (KD).[3] A key parameter that can be derived from SPR data
is the cooperativity (a), which is the ratio of the binary to the ternary complex binding affinity
and indicates the stability of the ternary complex.[2]
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SPR Experimental Workflow for Ternary Complex Analysis.

Protocol

1. Materials and Reagents:
e SPR instrument and sensor chips (e.g., CM5, SA)

» Immobilization buffer (e.g., 10 mM sodium acetate, pH 4.5)
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Running buffer (e.g., HBS-EP+: 10 mM HEPES, 150 mM NacCl, 3 mM EDTA, 0.05% v/v P20,
pH 7.4)[3]

Regeneration solution (e.g., 10 mM glycine-HCI, pH 1.5)

Purified, biotinylated E3 ligase (e.g., VHL complex)

Purified target protein (e.g., BRD4)

PROTAC of interest

. Ligand Immobilization:

Equilibrate the sensor chip with running buffer.

For amine coupling, activate the surface with a 1:1 mixture of 0.4 M EDC and 0.1 M NHS.

Inject the E3 ligase (e.g., 50 pg/mL in immobilization buffer) to achieve the desired
immobilization level (e.g., ~100 RU for ternary complex analysis).[3]

Deactivate remaining active esters with a 1 M ethanolamine-HCI injection.

For streptavidin (SA) chips, inject the biotinylated E3 ligase until the desired immobilization
level is reached.

. Ternary Complex Binding Assay (Single-Cycle Kinetics):

Prepare a dilution series of the PROTAC in running buffer.

Prepare a constant concentration of the target protein in running buffer.

Mix the PROTAC dilutions with the target protein solution.

Inject the PROTAC/target protein mixtures sequentially over the immobilized E3 ligase
surface, from the lowest to the highest concentration, without a regeneration step in
between.
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 After the final injection, allow for a long dissociation phase by flowing running buffer over the
chip.[3]

o Perform a final regeneration step to remove all bound components.
4. Data Analysis:
o Reference subtract the data from a control flow cell.

 Fit the sensorgram data to a suitable binding model (e.g., 1:1 Langmuir with mass transport
considerations) to determine kon, koff, and KD.

o Calculate the cooperativity factor (a) using the formula: a = KD(binary) / KD(ternary), where
KD(binary) is the affinity of the PROTAC for the E3 ligase in the absence of the target
protein.[2]

Il. Bio-Layer Interferometry (BLI)
Application Note

Bio-Layer Interferometry (BLI) is another optical biosensing technique that measures
biomolecular interactions in real-time.[5] Similar to SPR, BLI monitors the change in the
interference pattern of white light reflected from the surface of a biosensor tip as molecules
bind and dissociate.[6] For ternary complex analysis, one of the proteins is typically biotinylated
and immobilized on a streptavidin-coated biosensor tip. The tip is then dipped into wells
containing the other protein and the bridging molecule. BLI is often considered higher
throughput than SPR and requires less sample consumption.[3] However, it may have lower
sensitivity, making it more suitable for confirming ternary complex formation and less so for
detailed binary interaction studies of small molecules.[3]

Experimental Workflow Diagram
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BLI Experimental Workflow for Ternary Complex Analysis.

Protocol

1. Materials and Reagents:
¢ BLI instrument (e.g., Octet) and streptavidin (SA) biosensors

¢ Assay buffer (e.g., 20 mM HEPES, 150 mM NacCl, 1 mM TCEP, 0.05% P20, pH 7.5)[3]
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Biotinylated protein (e.g., E3 ligase)
Target protein
Bridging molecule (e.g., PROTAC)
96-well or 384-well microplates
. Assay Setup:
Hydrate the SA biosensors in assay buffer for at least 10 minutes.

Prepare a 96-well plate with the following solutions (200 pL/well):

[¢]

Column 1: Assay buffer for initial baseline.
o Column 2: Biotinylated protein for immobilization.
o Column 3: Assay buffer for a second baseline.

o Columns 4-10: Serial dilutions of the bridging molecule mixed with a constant
concentration of the target protein for association.

o Column 11: Assay buffer for dissociation.
o Column 12: A control with only the target protein (no bridging molecule).
. BLI Experiment:
Baseline 1: Dip the biosensors in the assay buffer (Column 1) for 60 seconds.

Immobilization: Move the biosensors to the biotinylated protein solution (Column 2) for a
defined time to achieve a desired loading level (e.g., 1-2 nm shift).

Baseline 2: Transfer the biosensors to the assay buffer (Column 3) for 60 seconds.

Association: Move the biosensors to the wells containing the target protein and bridging
molecule dilutions (Columns 4-10) for 300-600 seconds.
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Dissociation: Transfer the biosensors to the assay buffer (Column 11) for 600-1200 seconds.

4. Data Analysis:

Subtract the reference sensor data (target protein only).

Align the curves to the baseline step.

Fit the association and dissociation curves globally to a 1:1 binding model to obtain kon, koff,
and KD.

lll. Isothermal Titration Calorimetry (ITC)
Application Note

Isothermal Titration Calorimetry (ITC) directly measures the heat released or absorbed during a
binding event, providing a complete thermodynamic profile of the interaction.[7] This includes
the binding affinity (KD), stoichiometry (n), enthalpy (AH), and entropy (AS).[8] For ternary
complex analysis, a solution of one component (e.g., the bridging molecule and one protein) is
titrated into a solution of the other protein in the calorimeter cell.[9] ITC is a label-free, in-
solution technique that does not require immobilization, thus avoiding potential artifacts.[10]
However, it is a low-throughput technique that requires relatively large amounts of sample.[3]
The data generated are invaluable for understanding the driving forces behind ternary complex
formation.

Signaling Pathway/Molecular Interaction Diagram
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Thermodynamic Characterization of Ternary Complex Formation by ITC.

Protocol

1. Materials and Reagents:

 Isothermal calorimeter

 Dialysis buffer (e.g., 20 MM HEPES, 150 mM NaCl, 1 mM TCEP, pH 7.5)
» Purified proteins (E3 ligase and target protein)

» Bridging molecule (e.g., PROTAC) dissolved in dialysis buffer with matched DMSO
concentration

2. Sample Preparation:

» Dialyze both proteins extensively against the same batch of dialysis buffer to minimize buffer
mismatch effects.[8]

o Determine the accurate concentrations of the protein and ligand solutions.

© 2025 BenchChem. All rights reserved. 8/16 Tech Support


https://www.benchchem.com/product/b560587?utm_src=pdf-body-img
https://cmi.hms.harvard.edu/isothermal-titration-calorimetry
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b560587?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GH@ Methodological & Application

Check Availability & Pricing

e Degas all solutions before use to prevent air bubbles in the calorimeter cell and syringe.[8]
3. ITC Experiment:
» Binary Titration (Control):
o Fill the sample cell with the E3 ligase (e.g., 20 uM).
o Fill the syringe with the PROTAC (e.g., 200 pM).
o Perform a series of injections (e.g., 2 UL each) and record the heat changes.
e Ternary Titration:
o Fill the sample cell with the E3 ligase (e.g., 20 uM).

o Fill the syringe with the PROTAC (e.g., 200 uM) pre-incubated with a saturating
concentration of the target protein (e.g., 40 uM).

o Perform the titration as in the binary experiment.
4. Data Analysis:
 Integrate the raw titration peaks to obtain the heat change per injection.
o Subtract the heat of dilution determined from control experiments.

« Fit the resulting binding isotherm to a suitable model (e.g., one-site binding) to determine
KD, n, and AH.

e Calculate the Gibbs free energy (AG) and entropy (AS) using the equation: AG = -
RTIn(1/KD) = AH - TAS.

IV. Forster Resonance Energy Transfer (FRET)
Application Note

Forster Resonance Energy Transfer (FRET) is a mechanism describing energy transfer
between two light-sensitive molecules (chromophores).[11] A donor chromophore, initially in its
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electronic excited state, may transfer energy to an acceptor chromophore through non-radiative
dipole-dipole coupling. This energy transfer is highly dependent on the distance between the
donor and acceptor, typically occurring over distances of 1-10 nm.[11] In the context of ternary
complexes, one protein can be labeled with a donor fluorophore and the other with an acceptor.
The formation of the ternary complex brings the fluorophores into close proximity, resulting in
an increase in FRET signal. Time-Resolved FRET (TR-FRET) is a variation that uses long-
lifetime lanthanide donors to reduce background fluorescence, making it a robust assay for
high-throughput screening.[12][13]

Protocol (TR-FRET)

1. Materials and Reagents:

e TR-FRET compatible plate reader

e Low-volume 384-well plates

e Assay buffer (e.g., 50 mM HEPES, 100 mM NacCl, 0.1% BSA, pH 7.5)

o Donor-labeled protein (e.g., GST-tagged target protein with anti-GST-Tb)
o Acceptor-labeled protein (e.g., His-tagged E3 ligase with anti-His-AF488)
e Bridging molecule (e.g., PROTAC)

2. TR-FRET Assay:

e Add the donor-labeled protein to all wells of a 384-well plate.

o Add the acceptor-labeled protein to the wells.

o Add serial dilutions of the PROTAC or control compounds.

 Incubate the plate at room temperature for a specified time (e.g., 60-180 minutes).[12]

+ Read the plate on a TR-FRET reader, measuring emission at two wavelengths (e.g., donor
emission at 620 nm and acceptor emission at 520 nm).
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3. Data Analysis:

e Calculate the TR-FRET ratio (Acceptor emission / Donor emission).

e Plot the TR-FRET ratio against the log of the PROTAC concentration.

» Fit the data to a dose-response curve to determine the EC50 for ternary complex formation.

V. Proximity Ligation Assay (PLA)
Application Note

The Proximity Ligation Assay (PLA) is an immunoassay that can be used to detect protein-
protein interactions in situ.[14] It is a highly sensitive technique that can visualize interactions at
endogenous protein expression levels.[15] The assay uses antibodies raised in different
species that recognize the two proteins of interest. Secondary antibodies, each with a unique
short DNA strand attached, are then added. If the two proteins are in close proximity (less than
40 nm), the DNA strands can be ligated to form a circular DNA molecule.[16] This DNA circle is
then amplified by rolling circle amplification, and the amplified product is detected by
fluorescently labeled oligonucleotides. Each fluorescent spot represents an interaction event.

Protocol

1. Materials and Reagents:

o Cells or tissue samples

o Primary antibodies against the two proteins of interest (from different species)
e PLA probes (secondary antibodies with attached oligonucleotides)

 Ligation and amplification reagents (commercial kits available)

e Fluorescence microscope

2. PLA Procedure:

e Fix and permeabilize the cells or tissue sections.
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Incubate with a blocking solution to prevent non-specific antibody binding.
Incubate with the primary antibodies.

Wash to remove unbound primary antibodies.

Incubate with the PLA probes.

Wash to remove unbound PLA probes.

Add the ligation solution to join the DNA strands on interacting probes.

Add the amplification solution containing DNA polymerase and fluorescently labeled
nucleotides.

Wash and mount the samples for microscopy.
. Data Analysis:
Capture images using a fluorescence microscope.
Quantify the number of PLA signals (fluorescent spots) per cell or per unit area.

Compare the signal in treated versus untreated samples, or in the presence of a bridging
molecule versus a negative control.

Quantitative Data Summary
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Parameters Typical Sample
Assay . Notes
Measured Throughput Consumption
Label-free, real-
kon, koff, KD, ) . S
SPR o Medium Low time kinetic data.
Cooperativity (a)
[17]
Higher
throughput than
BLI kon, koff, KD High Low SPR, may have

lower sensitivity.

[3]

Provides a
KD, complete
ITC Stoichiometry Low High thermodynamic
(n), AH, AS profile of the

interaction.[7]

EC50 for Homogeneous
TR-FRET complex High Low assay suitable
formation for HTS.[12]
Visualizes
In situ protein- _ interactions in a
PLA ) o Low-Medium Low
protein proximity cellular context.
[14]

Quantitative Data Examples for PROTAC-Mediated
Ternary Complexes
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. Cooper
PROTA E3 Binary Ternary . Referen
Target . Assay ativity
C Ligase KD (nM) KD (nM) () ce
o
59
MZ1 Brd4dBD2  VHL ITC (PROTA 4 15 [3]
C-VHL)
26
MZ1 Brd4BD2  VHL SPR (PROTA 1 26 [3]
C-VHL)
MZ1 Brd4dBD2  VHL BLI - 2.8 - [3]
~3000
BRD-
PPM1D CRBN SPR (PROTA - ~1 [1]
5110
C-CRBN)

Note: Cooperativity (a) is calculated as KD(binary) / KD(ternary). A value greater than 1
indicates positive cooperativity, meaning the binding of one protein enhances the binding of the
other.[1]

Conclusion

The biophysical assays described provide a comprehensive toolkit for the confirmation and
detailed characterization of ternary complex formation. The choice of assay should be guided
by the specific research question, available resources, and desired throughput. Often, a
combination of these techniques is employed to gain a multi-faceted understanding of the
ternary complex, from its kinetic and thermodynamic properties in vitro to its formation in a
cellular environment. This detailed characterization is essential for the rational design and
optimization of molecules that function through the induction of ternary complexes.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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